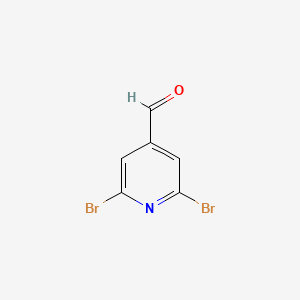

2,6-Dibromoisonicotinaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-dibromopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMDNAWSEWSGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376628 | |

| Record name | 2,6-dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316800-46-1 | |

| Record name | 2,6-dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2,6 Dibromoisonicotinaldehyde

Fundamental Reactivity Profiles

Electrophilic and Nucleophilic Character of the Compound

2,6-Dibromoisonicotinaldehyde possesses a dual chemical nature, exhibiting both electrophilic and nucleophilic characteristics dictated by its distinct functional groups and aromatic system.

Electrophilic Character: The compound's electrophilicity is centered on two primary locations:

The Carbonyl Carbon: The aldehyde group contains a highly polarized carbon-oxygen double bond. The greater electronegativity of oxygen draws electron density away from the carbonyl carbon, imparting a significant partial positive charge (δ+) to it. libretexts.org This makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles in what are known as nucleophilic addition reactions. libretexts.org

The Pyridine (B92270) Ring Carbons: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is further intensified by the strong electron-withdrawing inductive effects of the two bromine substituents. Consequently, the carbon atoms of the ring, particularly those bearing the bromine atoms (C2 and C6), are electrophilic and susceptible to nucleophilic aromatic substitution.

Nucleophilic Character: The nucleophilic nature of this compound arises from the presence of atoms with lone pairs of electrons:

The Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base, although its basicity is significantly reduced by the electron-withdrawing bromine atoms.

The Carbonyl Oxygen: The oxygen atom of the aldehyde group has two lone pairs and can act as a nucleophile or a Lewis base, for instance, by coordinating to a proton or a metal center in acid-catalyzed reactions. libretexts.org

The Bromine Substituents: Each bromine atom has three lone pairs of electrons, allowing it to act as a Lewis base.

This combination of electrophilic and nucleophilic sites makes this compound a versatile building block in organic synthesis.

Influence of Bromine Substituents on Reactivity

The two bromine atoms at the C2 and C6 positions exert a profound influence on the reactivity of the entire molecule through a combination of inductive and resonance effects.

Inductive Effect: Bromine is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density of the pyridine ring, making it more "electron-poor." This deactivation renders the ring less susceptible to electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, as it helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

Leaving Group Ability: The C-Br bond is relatively weak, and the bromide ion (Br-) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable on its own. scribd.com This property is crucial for substitution reactions where the bromine atoms are displaced by incoming nucleophiles.

The table below summarizes the primary influences of the bromine substituents on the molecule's reactivity.

| Feature | Influence of Bromine Substituents | Consequence on Reactivity |

| Pyridine Ring | Strong electron-withdrawing inductive effect. | Activates the ring for nucleophilic aromatic substitution (SNAr). Deactivates the ring towards electrophilic attack. |

| C-Br Bonds | Bromide is a good leaving group. | Facilitates substitution reactions at the C2 and C6 positions. |

| Aldehyde Group | Minimal direct electronic effect, but the overall electron-poor nature of the ring can enhance the electrophilicity of the carbonyl carbon. | The aldehyde remains a reactive site for standard carbonyl chemistry. |

Mechanistic Studies of Key Reactions

Detailed Reaction Mechanisms for Substitution and Functional Group Transformations

The reactivity of this compound can be categorized into two main types of transformations: substitution at the pyridine ring and reactions involving the aldehyde functional group.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms: A key reaction for this compound is the substitution of one or both bromine atoms. These reactions typically proceed via the bimolecular Nucleophilic Aromatic Substitution (SNAr) mechanism. A notable example is the selective copper-catalyzed C-N cross-coupling reaction of 2,6-dibromopyridine (B144722) with various amines, which serves as a model for the reactivity of this compound. researchgate.net

The general SNAr mechanism involves two steps:

Addition of the Nucleophile: The nucleophile attacks one of the electrophilic carbons (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the bromide ion, resulting in the substituted product.

Functional Group Transformations: The aldehyde group can undergo a variety of transformations, which are fundamental in organic synthesis. organic-synthesis.comyork.ac.ukresearchgate.net

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles like cyanide ion (CN⁻) or organometallic reagents. The reaction with cyanide, for example, proceeds via a base-promoted nucleophilic addition to form a cyanohydrin. libretexts.org

Reduction: The aldehyde can be reduced to a primary alcohol (2,6-dibromopyridin-4-yl)methanol (B2750484) using reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-dibromoisonicotinic acid, using various oxidizing agents.

Role in Catalytic Cycles

This compound is an important substrate in various catalytic cycles, particularly in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bonds are ideal handles for such transformations.

A prime example is the copper-catalyzed N-arylation of amines with 2,6-dibromopyridine, which demonstrates the compound's role as a substrate in a catalytic cycle. researchgate.net In this cycle:

A copper(I) salt (e.g., CuI) coordinates with a ligand.

This complex undergoes oxidative addition to the C-Br bond of the substrate.

The amine coordinates to the copper center.

Reductive elimination occurs, forming the new C-N bond and regenerating the active copper(I) catalyst, which can then enter another cycle.

This catalytic approach is advantageous as it allows for selective transformations under milder conditions than would otherwise be required. researchgate.net The ability of the substrate to participate in such cycles makes it a valuable precursor for the synthesis of complex, unsymmetrically substituted pyridines. researchgate.net

Addressing Discrepancies in Reaction Outcomes under Varying Catalytic Conditions

The outcome of reactions involving this compound, particularly the selective substitution of its bromine atoms, is highly sensitive to the catalytic conditions. Research on the closely related 2,6-dibromopyridine highlights how modifying the catalyst, ligand, base, and solvent can lead to significant discrepancies in product yield and selectivity. researchgate.net

In the copper-catalyzed C-N cross-coupling with benzimidazole, for instance, a systematic study revealed the critical role of each component. The choice of ligand proved to be paramount for catalytic efficiency.

The following table, based on data from the copper-catalyzed amination of 2,6-dibromopyridine, illustrates these discrepancies. researchgate.net

| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) [b] |

| 1 | CuI (20) | L4 [a] (40) | K₂CO₃ | DMSO | 81 |

| 2 | CuI (20) | L3 [a] (40) | K₂CO₃ | DMSO | 45 |

| 3 | CuI (20) | L2 [a] (40) | K₂CO₃ | DMSO | 53 |

| 4 | CuI (20) | L1 [a] (40) | K₂CO₃ | DMSO | 70 |

| 5 | CuI (20) | None | K₂CO₃ | DMSO | 21 |

| 6 | Cu₂O (20) | L4 [a] (40) | K₂CO₃ | DMSO | 75 |

| 7 | CuO (20) | L4 [a] (40) | K₂CO₃ | DMSO | 69 |

| 8 | CuI (20) | L4 [a] (40) | Cs₂CO₃ | DMSO | 92 |

| 9 | CuI (20) | L4 [a] (40) | K₃PO₄ | DMSO | 89 |

[a] L1: 1,2-ethanediamine; L2: N,N'-dimethyl-1,2-ethanediamine; L3: N,N-dimethylethylenediamine; L4: N,N'-dimethylethylenediamine. [b] Isolated yield for the mono-substituted product.

Analysis of Discrepancies:

Effect of Ligand: The data clearly shows that the choice of ligand has a dramatic effect. While several diamine ligands facilitate the reaction, N,N'-dimethylethylenediamine (L4) provides the highest yield (81%) under identical conditions (Entry 1 vs. 2-4). The absence of a ligand results in a significantly lower yield of 21% (Entry 5), demonstrating that the ligand is crucial for an efficient catalytic cycle. researchgate.net

Effect of Base: The base also plays a critical role. Changing the base from K₂CO₃ to the stronger base Cs₂CO₃ increases the yield to 92% (Entry 1 vs. 8), suggesting that the deprotonation of the amine or stabilization of intermediates is a key factor in the reaction rate and outcome. researchgate.net

These findings underscore the importance of optimizing catalytic conditions to control reaction pathways and achieve desired outcomes, such as selective mono-substitution over di-substitution, when working with multifunctional substrates like this compound.

### 4. Derivatives and Analogues of this compound in Advanced Research

This compound, also known as 2,6-dibromopyridine-4-carbaldehyde, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with two bromine atoms and an aldehyde group, provides multiple reactive sites for creating more complex molecules. The electron-withdrawing nature of the bromine atoms and the nitrogen atom in the pyridine ring makes the aromatic system electron-deficient and influences its chemical reactivity. This section explores its role in the synthesis of specialized derivatives and provides a comparative analysis with related brominated pyridine aldehydes.

#### 4.1. Synthetic Derivatives for Specific Applications

The unique structural and electronic properties of this compound make it a candidate for the development of targeted molecules in various fields of chemical and biological research.

##### 4.1.1. Design and Synthesis of Conformationally Constrained Inhibitors

While this compound possesses features suitable for the synthesis of bioactive compounds, such as a rigid pyridine core and a reactive aldehyde functional group, a specific application of this compound in the design of conformationally constrained inhibitors is not extensively documented in the reviewed literature. However, the principle has been demonstrated with structurally similar compounds. For instance, research on other dibrominated heterocyclic compounds, such as 6,8-dibromo-2-ethyl-4H-benzo[d] chemscene.comsigmaaldrich.comoxazin-4-one, has shown that these scaffolds can be reacted with various nucleophiles and electrophiles to produce derivatives with significant antiproliferative activity against cancer cell lines. This suggests the potential of brominated heterocyclic aldehydes like this compound to serve as starting materials for novel therapeutic agents.

##### 4.1.2. Development of Linker-Modified Haptens

Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. The development of immunoassays often relies on the synthesis of haptens modified with a linker arm for conjugation. The aldehyde group of this compound is a prime site for such modification, allowing for the attachment of a linker through reactions like reductive amination.

Despite this potential, the direct use of this compound in the synthesis of linker-modified haptens is not prominently featured in available research. Studies on hapten design often focus on other small molecules, such as histamine, where linkers are introduced to generate specific antibodies for immunoassays. The principles used in these studies, however, could theoretically be applied to this compound to develop assays for detecting related pyridine-based compounds.

#### 4.2. Comparative Studies with Related Compounds

The chemical behavior of this compound can be better understood by comparing it with its isomers and other related halogenated pyridine aldehydes. The position of the bromine atoms significantly influences the compound's electronic properties, steric hindrance, and reactivity.

##### 4.2.1. Analysis of 2,6-Dibromo-4-pyridinecarboxaldehyde

2,6-Dibromo-4-pyridinecarboxaldehyde is the systematic name for this compound. Its chemical structure consists of a pyridine ring where the aldehyde group is at position 4, and bromine atoms are at positions 2 and 6. This symmetrical substitution pattern influences its reactivity. The bromine atoms adjacent to the nitrogen atom increase the electron deficiency of the ring and provide significant steric hindrance around the nitrogen.

##### 4.2.2. Comparison with 3,5-Dibromoisonicotinaldehyde

A key structural isomer is 3,5-dibromoisonicotinaldehyde (CAS 70201-42-2), where the bromine atoms are located at the 3 and 5 positions. chemscene.comcymitquimica.comnih.gov This repositions the halogens away from the nitrogen atom, leading to different electronic and steric environments compared to the 2,6-isomer. The 3,5-isomer has a reported melting point of 118-122 °C. ambeed.com The different placement of the electron-withdrawing bromine atoms alters the charge distribution within the pyridine ring, which can affect the reactivity of the aldehyde group and the susceptibility of the ring to nucleophilic substitution.

##### 4.2.3. Related Brominated Pyridine Aldehydes (e.g., 2,5-Dibromoisonicotinaldehyde, 2,3-Dibromoisonicotinaldehyde)

Other isomers and related compounds provide further points of comparison. 2,5-Dibromoisonicotinaldehyde (CAS 959244-28-1) presents an asymmetric substitution pattern, which can lead to more complex reaction outcomes compared to its symmetric counterparts. sigmaaldrich.comvulcanchem.comaablocks.comsigmaaldrich.comcymitquimica.comepa.govuni.lusigmaaldrich.com The properties of 2,3-dibromoisonicotinaldehyde are not well-documented in the searched literature. For a broader context, 2,6-dichloro-4-pyridinecarboxaldehyde (CAS 113293-70-2) can be considered a related analogue, with chlorine atoms replacing bromine. chemscene.comchemicalbook.comsigmaaldrich.comechemi.comsigmaaldrich.com This substitution affects the electronic properties and reactivity, as chlorine is less electron-withdrawing and has a smaller atomic radius than bromine. It has a reported melting point of 44-48 °C. sigmaaldrich.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | Not specified | C₆H₃Br₂NO | 264.90 | Not specified | Symmetric, Br at C2, C6 |

| 3,5-Dibromoisonicotinaldehyde | 70201-42-2 | C₆H₃Br₂NO | 264.90 | 118-122 | Symmetric, Br at C3, C5 chemscene.comcymitquimica.comnih.govambeed.comindofinechemical.comfujifilm.com |

| 2,5-Dibromoisonicotinaldehyde | 959244-28-1 | C₆H₃Br₂NO | 264.90 | Not specified | Asymmetric, Br at C2, C5 sigmaaldrich.comvulcanchem.comaablocks.comsigmaaldrich.comepa.govuni.lusigmaaldrich.com |

| 2,6-Dichloro-4-pyridinecarboxaldehyde | 113293-70-2 | C₆H₃Cl₂NO | 176.00 | 44-48 | Symmetric, Cl at C2, C6 chemscene.comchemicalbook.comsigmaaldrich.comechemi.comsigmaaldrich.com |

Derivatives and Analogues of 2,6 Dibromoisonicotinaldehyde in Advanced Research

Research on Biological Activities of Derivatives

The inherent reactivity of the bromine and aldehyde functionalities in 2,6-dibromoisonicotinaldehyde has been strategically exploited to generate libraries of derivatives with a wide spectrum of biological activities. These derivatives have been the subject of intensive research, revealing their potential to modulate key biological pathways implicated in a range of diseases.

Modulation of Enzyme Activity and Receptor Binding

Derivatives of 2,6-disubstituted pyridines have demonstrated significant potential in modulating the activity of various enzymes and binding to specific receptors, highlighting the importance of the pyridine (B92270) core in molecular recognition. For instance, novel 2,6-disubstituted pyridine derivatives have been designed and synthesized to act as inhibitors of β-amyloid-42 (Aβ42) aggregation, a key pathological event in Alzheimer's disease. nih.gov The 2,6-diaminopyridine (B39239) moiety was identified as a crucial structural element for this inhibitory activity, with compounds featuring three such units connected by linkers showing the most potent effects. nih.gov

Furthermore, the design and synthesis of 2,6-disubstituted pyrazine (B50134) derivatives, a related heterocyclic system, have led to the identification of potent inhibitors of Casein Kinase 2 (CK2) and PIM kinases, both of which are implicated in cancer. nih.gov Structure-guided optimization of initial screening hits resulted in compounds with significant inhibitory activity in both enzymatic and cellular assays. nih.gov These findings underscore the utility of the disubstituted heterocyclic scaffold as a template for developing targeted enzyme inhibitors.

Precursors in Pharmaceutical Agent Synthesis

The chemical versatility of this compound makes it a valuable precursor in the synthesis of more complex pharmaceutical agents. The bromine atoms can be readily displaced or transformed through various cross-coupling reactions, while the aldehyde group provides a handle for further functionalization. This has been exemplified in the synthesis of various heterocyclic systems with therapeutic potential.

For example, the synthesis of imidazo[1,2-a]pyridine-based compounds, which have shown activity as activin-like kinase (ALK) inhibitors, can be envisioned starting from 2-aminopyridine (B139424) derivatives that could be conceptually derived from 2,6-dibromopyridine (B144722) precursors. nih.gov The synthesis of these complex molecules often involves a sequence of reactions, including palladium-catalyzed cross-coupling and cyclization steps, where the initial pyridine scaffold is progressively elaborated. nih.gov

Development of Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyridine derivatives have emerged as a promising class of compounds in this area. Research has shown that various substituted pyridine compounds exhibit significant antimicrobial properties. researchgate.net

Specifically, 2,6-disubstituted thiosemicarbazone derivatives of pyridine have been synthesized and evaluated for their tuberculostatic activity. nih.gov Several of these compounds displayed potent activity against resistant strains of Mycobacterium tuberculosis, with some derivatives also showing strong inhibition of Gram-positive bacteria. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituents at the 2 and 6 positions of the pyridine ring plays a critical role in their antimicrobial efficacy. nih.gov

| Compound | Substituent at position 2 | Substituent at position 6 | MIC against M. tuberculosis (resistant strain) (µg/mL) |

| Compound 5 | Pyrrolidine-1-carbothioyl | Pyrrolidine (B122466) | 2 |

| Compound 7 | Piperidine-1-carbothioyl | Piperidine (B6355638) | 2 |

| Reference Drug | - | - | 0.5-4 |

This table presents a selection of 2,6-disubstituted pyridine thiosemicarbazone derivatives and their tuberculostatic activity. Data sourced from a study on their synthesis and antimicrobial evaluation. nih.gov

Neurotensin (B549771) Receptor Modulation

Neurotensin receptors are involved in various physiological processes, and their modulation represents a potential therapeutic strategy for a range of disorders. While direct derivatives of this compound for this purpose are not extensively documented, the broader class of pyridine-containing compounds has been investigated for their interaction with these receptors.

Research has focused on the synthesis of analogues of the neurotensin (8-13) peptide fragment, which is the active portion of the full-length neurotensin peptide. nih.govnih.gov Although these are peptide-based molecules, the principles of molecular recognition and the importance of specific chemical functionalities for receptor binding are relevant to the design of small-molecule mimetics, where a heterocyclic scaffold like pyridine could play a key role in mimicking the peptide's structure and function.

ALK2 Inhibitors in Diffuse Intrinsic Pontine Glioma (DIPG) Research

Diffuse Intrinsic Pontine Glioma (DIPG) is a highly aggressive and fatal childhood brain tumor. A significant subset of DIPG cases involves mutations in the ACVR1 gene, which encodes the activin receptor-like kinase 2 (ALK2). This has made ALK2 a key therapeutic target for this devastating disease. Pyridine-based compounds have emerged as a particularly promising class of ALK2 inhibitors.

One such inhibitor, LDN-214117, which features a 2-aminopyridine core, has shown significant preclinical efficacy. medchemexpress.com It is an orally active and brain-penetrant ALK2 inhibitor with high selectivity and low cytotoxicity. medchemexpress.com While the direct synthesis of LDN-214117 from this compound is not reported, the core structure highlights the importance of the substituted pyridine scaffold in achieving potent and selective ALK2 inhibition.

| Compound | IC50 for ALK2 (nM) | IC50 for BMP6 (nM) | Brain Penetration |

| LDN-214117 | 24 | 100 | Good |

This table summarizes the key properties of the ALK2 inhibitor LDN-214117, which contains a pyridine core. Data sourced from a commercial supplier of the compound. medchemexpress.com

Extensive structure-activity relationship (SAR) studies have been conducted on pyridine-based ALK2 inhibitors to optimize their potency, selectivity, and pharmacokinetic properties. These studies have provided valuable insights into the molecular features required for effective inhibition of the ALK2 kinase.

For instance, in a series of N2-(2-alkoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminopyrimidine derivatives, researchers identified compounds with potent cytotoxic activities against ALK-addicted cancer cell lines. nih.gov One compound, 22l , demonstrated IC50 values of 2.1 nM and 3.8 nM against ALK and its L1196M mutant, respectively. nih.gov Molecular docking studies confirmed that the pyridine group plays a crucial role in the binding of these inhibitors to the ALK kinase domain. nih.gov These findings highlight how systematic modifications to the substituents on the pyridine ring can lead to the discovery of highly potent and selective kinase inhibitors.

In Vivo Pharmacokinetics and Blood-Brain Barrier Penetration

The effectiveness of a drug, particularly for central nervous system (CNS) or deep-seated infections like tuberculosis, is determined by its ability to reach and be maintained at the site of action. This involves navigating biological barriers and having a favorable pharmacokinetic profile.

Studies on advanced imidazo[1,2-a]pyridine-3-carboxamides, which share the core pyridine structure, have provided insight into the in vivo behavior of this class of compounds. nih.gov The pharmacokinetics of two potent anti-tubercular compounds, 13 and 18, were assessed in mice via both oral (PO) and intravenous (IV) administration. nih.gov Compound 18, when administered orally at 10 mg/kg, demonstrated a long half-life of 13.2 hours and significant systemic exposure (AUC of 11,000 ng·h/mL). nih.gov However, protein binding was high, with only 0.4% of compound 18 existing as free drug. nih.gov Despite this, the maximum concentration (Cmax) of the unbound, active drug was still more than four times higher than its minimum inhibitory concentration (MIC), suggesting therapeutic relevance. nih.gov

The ability of these compounds to cross the blood-brain barrier (BBB) is a critical factor for treating neurological tuberculosis. nih.gov The BBB restricts the passage of many substances, and drug penetration is often predicted based on physicochemical properties. nih.gov For some anti-TB drugs, like isoniazid, their hydrophilic nature allows them to freely penetrate the BBB, achieving high concentrations in the cerebrospinal fluid (CSF). nih.gov Conversely, other drugs like ethambutol (B1671381) show poor BBB penetration. nih.gov Computational modeling of other 2,4-disubstituted pyridine derivatives predicted good gastrointestinal absorption but an inability to cross the BBB. nih.gov This highlights that while pyridine derivatives can be optimized for systemic circulation and activity against pathogens, specific structural modifications are necessary to enable penetration into the CNS. nih.gov

| Compound | Dose & Route | AUC (ng·h/mL) | Half-life (t½) (h) | Free Fraction (fu) (%) | Unbound Cmax vs. MIC |

|---|---|---|---|---|---|

| 13 | 100 mg/kg PO | Not Reported | Not Reported | 8.9% | ~1x MIC |

| 18 | 10 mg/kg PO | 11,000 | 13.2 | 0.4% | >4x MIC |

Thiazole (B1198619) Derivatives in Therapeutics

The thiazole ring is a privileged structure in medicinal chemistry, and its incorporation into pyridine-based scaffolds has led to the discovery of potent therapeutic agents. These derivatives have shown significant promise in treating both infectious diseases and cancer.

The emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-MTB) necessitates the development of novel antitubercular agents. nih.gov Pyridine derivatives, particularly those functionalized with thiosemicarbazone and thiazole moieties, have demonstrated potent activity. A series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine were synthesized and evaluated for their ability to inhibit M. tuberculosis. nih.gov

Compounds 5 and 7 from this series, which feature pyrrolidine and piperidine substituents, were highly active against the standard H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Notably, all synthesized compounds in the series showed significantly higher activity against a resistant M. tuberculosis strain (MICs ranging from 0.5–4 µg/mL) compared to the reference drug, isoniazid. nih.gov This suggests that such derivatives could be effective against drug-resistant infections. Further studies on other pyridine analogues have also identified compounds with significant activity against various drug-resistant isolates of MTB at non-cytotoxic concentrations. nih.gov

| Compound | Substituent | MIC vs. M. tuberculosis H37Rv (µg/mL) | MIC vs. Resistant Strain (µg/mL) |

|---|---|---|---|

| 5 | Pyrrolidine | 2 | 1 |

| 7 | Piperidine | 2 | 0.5 |

| Isoniazid (Reference) | N/A | 0.25 | 8 |

In oncology, a key strategy to overcome drug resistance is the development of agents that can inhibit multiple signaling pathways simultaneously. plos.org The epidermal growth factor receptor (EGFR) and the BRAF V600E mutant kinase are two critical targets in many cancers. Thiazole derivatives have been synthesized to act as dual inhibitors of both EGFR and BRAF V600E. plos.org

A series of 2,3,4-trisubstituted thiazoles demonstrated potent antiproliferative activity against several human cancer cell lines, with growth inhibition (GI50) values as low as 37 nM. plos.org The most effective compounds—3a, 3c, 3d, and 3f—were also the most potent inhibitors of both EGFR and BRAF V600E kinases in enzymatic assays. plos.org For instance, compound 3f, the most potent derivative, inhibited EGFR with an IC50 value of 89 nM, which is comparable to the standard drug erlotinib (B232) (IC50 = 80 nM). plos.org Molecular docking studies confirmed that these compounds have a high affinity for the active sites of both EGFR and BRAF V600E. plos.org This dual-targeting approach may offer a more robust therapeutic effect and a way to circumvent resistance mechanisms that arise from single-target therapies. plos.org

| Compound | Antiproliferative Activity (GI50, nM) | EGFR Inhibition (IC50, nM) | BRAF V600E Inhibition (IC50, nM) |

|---|---|---|---|

| 3a | 37-54 | 89-98 | Not Reported |

| 3c | 37-54 | 89-98 | Not Reported |

| 3d | 37-54 | 89-98 | Not Reported |

| 3f | 37 | 89 | Not Reported |

| Erlotinib (Reference) | 33 | 80 | N/A |

Anti-Nicotine Vaccine Development

Tobacco addiction remains a major global health challenge, driven by the highly addictive nature of nicotine (B1678760). plos.org A novel therapeutic approach is the development of an anti-nicotine vaccine. plos.org The principle of this strategy is to stimulate the immune system to produce antibodies that specifically target and bind to nicotine molecules in the bloodstream. nih.gov

Because nicotine is a small molecule, it is non-immunogenic on its own. plos.orgsemanticscholar.org To provoke an immune response, it must be chemically modified into a "hapten" and then attached to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH). plos.orgsemanticscholar.org This hapten-carrier conjugate is then recognized by the immune system, leading to the production of anti-nicotine antibodies. nih.gov The synthesis of these haptens involves chemically modifying the nicotine molecule, which itself contains a pyridine ring. plos.orgnih.gov

Once generated, these antibodies circulate in the blood and bind to nicotine upon its entry into the body from smoking. nih.gov The resulting antibody-nicotine complex is too large to cross the blood-brain barrier. nih.gov This sequestration of nicotine in the periphery prevents it from reaching its receptors in the brain, thereby blocking its rewarding and reinforcing effects and aiding in smoking cessation. nih.gov Clinical trials for vaccines like NicVAX and NicQb have shown that achieving a high enough antibody concentration is crucial for efficacy. nih.gov

Spectroscopic and Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

For a molecule such as 2,6-Dibromoisonicotinaldehyde, which features a substituted heterocyclic aromatic system, advanced spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for its comprehensive characterization.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, researchers can map out the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, its expected NMR characteristics can be accurately predicted based on its structure and extensive data available for analogous compounds like 2,6-dibromopyridine (B144722) and various pyridine (B92270) aldehydes. nih.govchemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. The predictions are based on data from analogous compounds and established substituent effects.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|---|---|

| Aldehyde | -CHO | 9.5 - 10.5 | 188 - 195 | Singlet |

| Aromatic | H-3, H-5 | ~8.1 | ~132 | Singlet |

| Aromatic (ipso) | C-2, C-6 | - | ~144 | - |

| Aromatic (ipso) | C-4 | - | ~140 | - |

The proton of the aldehyde group (-CHO) is highly characteristic in a ¹H NMR spectrum. chemicalbook.com Due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group (C=O), the aldehyde proton is significantly deshielded and appears far downfield. For this compound, this signal is expected to be a sharp singlet in the range of δ 9.5-10.5 ppm. chemicalbook.comresearchgate.net The absence of adjacent protons means it will not be split, simplifying its identification.

The pyridine ring of this compound contains two remaining protons at the 3- and 5-positions. Due to the molecule's C2v symmetry axis passing through the C4-aldehyde bond and the nitrogen atom, these two protons are chemically and magnetically equivalent. Consequently, they are expected to produce a single signal in the ¹H NMR spectrum. This signal will appear as a singlet, as there are no vicinal protons to cause splitting.

The chemical shift of these protons is influenced by three electron-withdrawing factors: the nitrogen atom in the pyridine ring, the two bromine atoms at positions 2 and 6, and the isonicotinoyl group at position 4. Each of these groups deshields the ring protons, shifting their resonance significantly downfield. For comparison, the protons in unsubstituted pyridine appear between δ 7.1 and 8.5 ppm. chemicalbook.com In 2,6-dibromopyridine, the single proton at the 4-position is found at δ ~7.4 ppm, while the protons at the 3- and 5-positions are at δ ~7.0 ppm. The additional aldehyde group in this compound will further withdraw electron density, likely shifting the H-3/H-5 signal to a downfield region of approximately δ 8.1 ppm or higher.

In the study of derivatives of this compound, apparent contradictions in spectroscopic data can arise. For instance, if a derivative is synthesized, the observed NMR spectrum might not perfectly match the one predicted based on simple substituent additivity rules. This can be due to complex electronic interactions, steric effects that alter the molecule's conformation, or unexpected reactions. acs.orgnih.gov

Resolving such ambiguities requires a more in-depth analysis using two-dimensional (2D) NMR techniques:

COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, helping to trace proton-proton connectivities through the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments.

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For halogenated compounds, mass spectrometry is particularly informative due to the characteristic isotopic patterns of halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. docbrown.info Consequently, this compound, which contains two bromine atoms, will exhibit a highly distinctive molecular ion peak cluster in its mass spectrum. This cluster will consist of three peaks:

[M]⁺: The ion containing two ⁷⁹Br isotopes.

[M+2]⁺: The ion containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: The ion containing two ⁸¹Br isotopes.

The relative intensity of these peaks will be in an approximate 1:2:1 ratio, providing a clear signature for the presence of two bromine atoms. docbrown.inforesearchgate.net

Predicted Isotopic Pattern for the Molecular Ion of this compound Based on the natural abundance of Bromine isotopes (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%).

| Ion | Isotopic Composition | Nominal m/z | Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₆H₃(⁷⁹Br)₂NO | 263 | ~100% |

| [M+2]⁺ | C₆H₃(⁷⁹Br)(⁸¹Br)NO | 265 | ~194% |

| [M+4]⁺ | C₆H₃(⁸¹Br)₂NO | 267 | ~95% |

While standard mass spectrometry confirms the presence of two bromine atoms, High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement with high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₃Br₂NO), HRMS can distinguish its exact mass from that of other isobaric compounds (molecules with the same nominal mass but different elemental compositions), serving as the definitive proof of its chemical formula.

Applications in Environmental and Toxicological Studies

Research on Disinfection Byproducts (DBPs) Containing Bromine

Direct research specifically investigating the role of this compound as a precursor or a resulting compound in the formation of disinfection byproducts (DBPs) containing bromine is not extensively available in the reviewed scientific literature. However, the broader field of DBP research provides a framework for understanding how a compound like this compound could theoretically contribute to the formation of brominated DBPs.

Disinfection byproducts are chemical compounds formed unintentionally when disinfectants, such as chlorine or chloramine, react with natural organic matter (NOM) and/or inorganic substances like bromide ions present in the source water. nih.govcanada.ca The presence of bromide in water is a significant factor as it can lead to the formation of brominated DBPs, which are often more cytotoxic and genotoxic than their chlorinated counterparts. nih.govnih.gov

Research has identified numerous brominated DBPs, including bromomethanes, bromoacetic acids, bromoacetamides, and bromophenols. nih.gov The formation of these compounds is influenced by several factors, including the concentration of bromide ions, pH, reaction time, and the type of disinfectant used. nih.gov For instance, an increase in the bromide level in source water tends to shift the formation of trihalo-hydroxy-cyclopentene-diones (trihalo-HCDs) from more chlorinated to more brominated forms. nih.gov

Nitrogenous disinfection byproducts (N-DBPs) are a class of DBPs of particular concern due to their potential for higher toxicity. nih.gov Compounds containing nitrogen, such as amino acids, can act as precursors to N-DBPs. Given that this compound is a nitrogen-containing compound, it could theoretically be a precursor to brominated and nitrogenous DBPs. Studies have shown that chloramination, in particular, can favor the formation of aromatic and nitrogenous polar brominated DBPs. nih.gov The presence of dissolved organic carbon (DOC) and ammonia (B1221849) has been correlated with the formation of N-DBPs, with high bromide concentrations leading to elevated levels of brominated haloacetonitriles (HANs) like dibromoacetonitrile. nih.gov

The analytical characterization of brominated DBPs often involves advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS). acs.orgrsc.org These methods are crucial for identifying and quantifying the vast array of DBPs that can be present in treated water. For example, UPLC/electrospray ionization-triple quadrupole mass spectrometry has been used to detect and tentatively identify several new polar brominated DBPs formed during chloramination. nih.gov

While direct evidence is lacking for this compound, the established principles of DBP formation suggest that its presence in source water could potentially contribute to the formation of brominated and nitrogenous byproducts during disinfection processes. Further research would be necessary to confirm this and to characterize the specific DBPs that might be formed.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to understand the three-dimensional structure and conformational dynamics of molecules like 2,6-dibromoisonicotinaldehyde. These methods can predict the most stable arrangement of atoms in space and how the molecule might behave in different environments.

For the analog, 2-chloro-6-methylisonicotinaldehyde, molecular modeling through techniques such as Density Functional Theory (DFT) is employed to determine its optimized geometry. These calculations typically start with a hypothetical structure, and through an iterative process, the energy of the molecule is minimized to find the most stable conformation. The resulting model provides precise information on bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the steric and electronic effects of the substituents on the pyridine (B92270) ring. For instance, the presence of two substituents at the 2 and 6 positions can influence the orientation of the aldehyde group at the 4-position.

Molecular dynamics simulations can further be employed to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms, researchers can gain insights into the flexibility of the molecule, the rotational barriers of the aldehyde group, and its interactions with solvent molecules. This information is particularly valuable for predicting how the molecule might interact with biological targets or other reactants in a solution.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of a molecule. These calculations, often performed using DFT with a specific basis set (e.g., B3LYP/6-311++G(d,p)), can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and spectroscopic behavior.

For the analog 2-chloro-6-methylisonicotinaldehyde, quantum chemical calculations have been used to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, these calculations can map the electrostatic potential (ESP) onto the electron density surface of the molecule. This map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are the likely sites for nucleophilic and electrophilic attack, respectively. For instance, the oxygen atom of the aldehyde group is expected to be a region of high negative potential, while the carbon atom of the aldehyde and the carbon atoms attached to the halogens are expected to have a positive potential.

Mulliken charge analysis is another output of quantum chemical calculations that assigns a partial charge to each atom in the molecule. This provides a quantitative measure of the electron distribution and helps in understanding the polarity of different bonds within the molecule.

Prediction of Spectroscopic Properties and Reactivity

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of a compound. Theoretical calculations can generate predicted spectra for various techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

For the analog 2-chloro-6-methylisonicotinaldehyde, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, theoretical vibrational frequencies can be computed from the optimized molecular geometry. These frequencies correspond to the peaks observed in an IR spectrum and are associated with specific vibrational modes of the molecule, such as the C=O stretch of the aldehyde group or the C-Br stretches. By comparing the calculated and experimental IR spectra, researchers can confirm the presence of specific functional groups.

The reactivity of the molecule can also be predicted using computational methods. The analysis of frontier molecular orbitals (HOMO and LUMO) helps in identifying the sites that are most likely to participate in chemical reactions. For this compound, the LUMO is expected to be localized on the pyridine ring and the aldehyde group, indicating that these are the primary sites for nucleophilic attack. The HOMO, on the other hand, would likely be associated with the bromine atoms and the pyridine ring, suggesting these as potential sites for electrophilic attack.

Mechanistic Insights from Computational Approaches

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions. By modeling the entire reaction pathway, including transition states and intermediates, researchers can understand how a reaction proceeds and what factors influence its rate and outcome.

For reactions involving this compound, such as nucleophilic substitution of the bromine atoms or the addition of a nucleophile to the aldehyde group, computational methods can be used to calculate the activation energies for different possible pathways. This allows for the prediction of the most favorable reaction mechanism. For instance, in a cross-coupling reaction, DFT simulations can model the transition states to predict the regioselectivity of the reaction.

These computational studies can also elucidate the role of catalysts, solvents, and other reaction conditions. By including these factors in the calculations, a more accurate and comprehensive understanding of the reaction mechanism can be achieved. This predictive capability is instrumental in designing more efficient and selective synthetic routes.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of 2,6-Dibromoisonicotinaldehyde and its derivatives is a primary area for future research. While classical methods for the synthesis of substituted pyridines exist, there is a continuous drive for greener, more atom-economical, and versatile synthetic routes.

Future investigations could focus on:

Direct C-H Bond Functionalization: Exploring transition-metal catalyzed C-H activation strategies to introduce the aldehyde functionality directly onto a pre-existing 2,6-dibromopyridine (B144722) core would represent a significant advancement over traditional multi-step sequences. beilstein-journals.orgnih.gov This approach offers the potential for higher efficiency and reduced waste.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can often accelerate reaction times, improve yields, and enhance product purity. researchgate.netmdpi.com Investigating microwave-assisted protocols for the synthesis of this compound and its subsequent transformations could lead to more rapid and efficient access to a library of related compounds. researchgate.netmdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. Developing flow-based synthetic methods for this compound would be highly beneficial for industrial applications.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Bond Functionalization | Atom economy, reduced steps | Catalyst development, selectivity control beilstein-journals.orgnih.gov |

| Microwave-Assisted Synthesis | Speed, improved yields | Optimization of reaction conditions researchgate.netmdpi.com |

| Flow Chemistry | Scalability, safety, consistency | Reactor design, process optimization |

| Novel Reagents | Greener, higher selectivity | Exploration of new brominating and formylating agents rsc.org |

Development of New Derivatives with Enhanced Bioactivity

The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. nih.govrsc.org The presence of bromine atoms and an aldehyde group in this compound provides multiple reaction sites for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Future research in this area should be directed towards:

Synthesis of Schiff Bases and Hydrazones: The aldehyde functionality can be readily converted into Schiff bases and hydrazones by reacting with various amines and hydrazines. These derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

Nucleophilic Substitution of Bromine Atoms: The bromine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates. researchgate.net This would enable the creation of a library of 2,6-disubstituted isonicotinaldehyde derivatives for biological screening.

Cyclization Reactions: The aldehyde group can participate in various cyclization reactions to form fused heterocyclic systems, which are often associated with interesting pharmacological properties. researchgate.net For instance, reactions with active methylene (B1212753) compounds could lead to the formation of novel fused pyridines. nih.gov

Metal Complexation: The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as ligands for metal ions, leading to the formation of coordination complexes. These metal complexes may exhibit unique biological activities that are not present in the parent organic molecule.

The exploration of these derivatives could lead to the discovery of novel compounds with enhanced efficacy against various diseases. For example, pyridine derivatives have shown promise as anticancer agents and inhibitors of multidrug-resistant bacteria. nih.govrsc.org

Advanced Catalytic Applications

The unique electronic properties of this compound, arising from the electron-withdrawing nature of the bromine atoms and the pyridine nitrogen, suggest its potential utility in catalysis.

Future research could explore its role as:

An Organocatalyst: Pyridine derivatives have been shown to act as effective organocatalysts in a variety of chemical transformations. nih.gov The specific electronic and steric properties of this compound could be harnessed for novel catalytic applications, such as in reductive coupling reactions. nih.gov

A Ligand for Transition Metal Catalysis: The pyridine nitrogen can coordinate to transition metals, and the electronic properties of the ring can be tuned by the bromine and aldehyde substituents. This makes this compound and its derivatives promising candidates for ligands in homogeneous catalysis. beilstein-journals.orgnih.gov For instance, bis(imino)pyridine metal complexes have been investigated for their catalytic activity in polymerization reactions. nih.gov

A Precursor for Heterogeneous Catalysts: The compound could be immobilized on a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst. This would offer the advantages of easy separation and reusability. For example, pyridine-based functionalized graphene oxides have been explored as corrosion inhibitors, demonstrating the potential of functionalized pyridines in materials science applications. scispace.comrsc.org

The development of catalytic systems based on this compound could provide new and efficient tools for organic synthesis.

Integration of Machine Learning in Chemical Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from predicting molecular properties to designing new synthetic routes. nih.govresearchgate.net The integration of ML in the study of this compound can significantly accelerate its development.

Key areas where machine learning can be applied include:

Predicting Bioactivity: ML models can be trained on existing data of pyridine derivatives to predict the potential biological activities of new, unsynthesized derivatives of this compound. aip.org This can help prioritize synthetic targets and reduce the time and cost of drug discovery.

Optimizing Synthetic Reactions: Machine learning algorithms can be used to analyze experimental data and predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound and its derivatives, leading to higher yields and purity. nih.gov

Designing Novel Derivatives: Generative models in machine learning can be used to design novel molecular structures based on the this compound scaffold with desired properties, such as enhanced bioactivity or specific catalytic activity. atomwise.com

Analyzing Spectroscopic Data: ML can assist in the analysis and interpretation of complex spectroscopic data (e.g., NMR, Mass Spectrometry) for the characterization of new compounds.

The synergy between experimental work and machine learning will be crucial for unlocking the full potential of this compound.

Targeted Applications in Emerging Fields

The unique properties of this compound make it a candidate for applications in various emerging fields of science and technology.

Potential future applications include:

Materials Science: The ability of pyridine derivatives to form functional materials suggests that this compound could be a building block for novel organic materials with interesting electronic or optical properties. acs.org For instance, functionalized pyrene-pyridine systems have been investigated as hole-transporting materials in OLEDs. acs.org

Supramolecular Chemistry: The pyridine ring can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, making it a useful component for the construction of self-assembling supramolecular architectures. The bromo and aldehyde substituents would offer additional sites for directed interactions.

Chemical Sensors: The reactivity of the aldehyde group and the electronic nature of the pyridine ring could be exploited in the design of chemical sensors for the detection of specific analytes.

Agrochemicals: Pyridine-containing compounds are widely used as insecticides and herbicides. acs.org Derivatives of this compound could be screened for their potential as new agrochemical agents.

The exploration of these applications will require interdisciplinary collaborations between chemists, materials scientists, and biologists.

常见问题

Q. What are the recommended synthetic routes for 2,6-Dibromoisonicotinaldehyde, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves bromination of isonicotinaldehyde derivatives. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–5°C) is common. Catalysts like FeBr₃ may enhance regioselectivity for the 2,6-positions. Yield optimization requires strict temperature control, stoichiometric balancing of brominating agents, and purification via recrystallization or column chromatography using non-polar solvents. For analogous brominated aldehydes, bromine excess and reaction time adjustments are critical to minimize di-substitution byproducts .

Q. Which analytical techniques are most reliable for confirming the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while melting point analysis provides a quick check. Nuclear magnetic resonance (¹H/¹³C NMR) is essential for structural confirmation, with characteristic aldehyde proton signals near δ 10.0 ppm and aromatic protons in the δ 7.5–8.5 ppm range. Cross-validation with elemental analysis (C, H, Br) ensures stoichiometric accuracy .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors and wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Store in airtight, light-resistant containers at 2–8°C. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via approved halogenated organic protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or paramagnetic impurities. Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and ensure sample dryness. 2D NMR techniques (COSY, HSQC) clarify coupling patterns and confirm substitution positions. X-ray crystallography provides definitive structural evidence, while computational NMR prediction tools (e.g., DFT calculations) help assign ambiguous signals. Compare data with literature on analogous brominated pyridines .

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model transition states and electron density maps to predict regioselectivity in Suzuki or Ullmann couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics simulations assess steric effects from bromine substituents. Validate predictions with experimental kinetic studies under varying catalysts (e.g., Pd/Cu) and solvents (DMF, THF) .

Q. How can researchers address discrepancies in reported reaction outcomes involving this compound under varying catalytic conditions?

- Methodological Answer : Design factorial experiments to isolate variables (catalyst loading, temperature, solvent polarity). Use in situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation. Kinetic profiling (e.g., rate constant determination via UV-Vis) identifies competing pathways. Compare results with mechanistic studies on similar bromo-aldehydes, noting how electron-withdrawing bromine groups influence catalytic cycles .

Data Contradiction and Stability Analysis

Q. How should researchers evaluate conflicting reports on the thermal stability of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) detects exothermic/endothermic events. Compare degradation products via GC-MS or LC-MS to identify pathways (e.g., dehalogenation or aldol condensation). Replicate studies under controlled humidity and oxygen levels, as moisture can accelerate hydrolysis of the aldehyde group .

Experimental Design Considerations

Q. What strategies minimize byproduct formation during the synthesis of this compound?

- Methodological Answer : Use slow addition of brominating agents to avoid local overheating. Introduce directing groups (e.g., nitro or methoxy) transiently to enhance para/ortho selectivity before removal. Optimize solvent polarity (e.g., dichloromethane vs. DMF) to control reaction kinetics. Post-reaction quenching with sodium thiosulfate reduces residual bromine. Monitor intermediates via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。